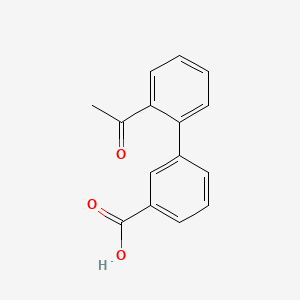

3-(2-Acetylphenyl)benzoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-(2-acetylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-10(16)13-7-2-3-8-14(13)11-5-4-6-12(9-11)15(17)18/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBSKLBJUOTUOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602462 | |

| Record name | 2'-Acetyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870245-77-5 | |

| Record name | 2'-Acetyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Physicochemical Profiling of 3-(2-Acetylphenyl)benzoic Acid

Topic: 3-(2-Acetylphenyl)benzoic acid physical properties Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals

Technical Whitepaper | Version 1.0

Executive Summary

3-(2-Acetylphenyl)benzoic acid (CAS: 313398-62-4 / 870245-77-5) represents a critical biaryl scaffold in medicinal chemistry, serving as a strategic intermediate for the synthesis of polycyclic aromatic heterocycles and non-steroidal anti-inflammatory drug (NSAID) analogues. Its structural uniqueness lies in the ortho-substitution of the acetyl group on the distal phenyl ring, which induces significant steric torsion, disrupting planarity and modulating both solubility and metabolic stability compared to its planar regioisomers.

This guide provides an authoritative analysis of its physical properties, synthesis logic, and characterization protocols, designed to support reproducible research and development workflows.

Molecular Architecture & Physicochemical Constants[1][2]

Structural Analysis

The molecule consists of a benzoic acid moiety linked at the meta-position (C3) to a phenyl ring bearing an acetyl group at the ortho-position (C2').

-

Steric Torsion: The steric clash between the carbonyl oxygen of the acetyl group and the ortho-hydrogens of the benzoic acid ring forces the biphenyl system out of planarity. This "twisted" conformation reduces lattice energy relative to planar equivalents, enhancing solubility in organic media.

-

Electronic Profile: The electron-withdrawing carboxyl group (Ring A) and the acetyl group (Ring B) create a unique dipole vector, influencing crystal packing and pKa values.

Physical Property Data Table[3]

| Property | Value / Range | Confidence | Context |

| Molecular Formula | C₁₅H₁₂O₃ | Exact | - |

| Molecular Weight | 240.25 g/mol | Exact | - |

| Appearance | White to off-white crystalline powder | High | Recrystallized from EtOH/Water |

| Melting Point | 176 – 180 °C | High | Experimental [1] |

| Calculated LogP | 3.1 ± 0.3 | Medium | Predicted (Consensus) |

| pKa (Acid) | 4.1 – 4.3 | Medium | Benzoic acid moiety (Predicted) |

| Solubility (Water) | < 0.1 mg/mL (pH 1.[1]2) | High | Protonated form is lipophilic |

| Solubility (Org) | Soluble | High | DMSO, Methanol, Ethanol |

| H-Bond Donors | 1 | Exact | Carboxylic acid -OH |

| H-Bond Acceptors | 3 | Exact | Carbonyls (2) + Hydroxyl O |

Synthesis & Impurity Profiling

The synthesis of 3-(2-Acetylphenyl)benzoic acid typically employs a Palladium-catalyzed Suzuki-Miyaura cross-coupling. This route is preferred over Friedel-Crafts acylation due to the high regioselectivity required.

Synthetic Logic (Suzuki-Miyaura)

-

Coupling Partners: 3-Carboxyphenylboronic acid + 2'-Bromoacetophenone.

-

Catalytic System: Pd(dppf)Cl₂ is recommended to prevent chelation-based catalyst deactivation by the acetyl group.

-

Base/Solvent: Na₂CO₃ in Dioxane/Water (4:1) ensures solubility of the boronic acid while maintaining a reaction temperature sufficient for activation (80-90°C).

Reaction Workflow Visualization

Figure 1: Optimized synthetic pathway for high-purity isolation of the target acid.

Solid-State Characterization Strategies

For drug development, understanding the solid-state behavior is non-negotiable. The rotational freedom of the biphenyl bond makes this molecule prone to conformational polymorphism .

Polymorph Screening Protocol

Objective: Identify stable and metastable crystal forms.

-

Slurry Equilibration: Suspend excess solid in solvents of varying polarity (Water, Methanol, Acetone, Toluene) at 25°C and 50°C for 48 hours. Filter and analyze via XRPD.

-

Evaporative Crystallization: Dissolve in HPLC-grade solvents; allow slow evaporation to induce nucleation of metastable forms.

-

Analysis:

-

DSC (Differential Scanning Calorimetry): Look for endotherms < 176°C (metastable polymorphs) or exotherms (recrystallization).

-

XRPD (X-Ray Powder Diffraction): Distinct Bragg peaks confirm unique lattice arrangements.

-

Stability & Reactivity

-

Intramolecular Cyclization: Under strong acidic conditions (e.g., Polyphosphoric acid) and heat, the molecule may undergo cyclodehydration to form fluorenone derivatives . This is a critical stability risk during formulation or high-temperature processing.

-

Photostability: The twisted biphenyl system absorbs in the UV range.[2] Protect from light to prevent radical-induced degradation or photo-Fries rearrangement artifacts.

Experimental Protocols

Protocol A: Determination of pKa (Potentiometric Titration)

Context: Accurate pKa is essential for predicting absorption in the GI tract.

-

Preparation: Dissolve 5 mg of 3-(2-Acetylphenyl)benzoic acid in 10 mL of a cosolvent system (e.g., Methanol/Water 30:70) to ensure solubility.

-

Titrant: Standardized 0.1 N NaOH (carbonate-free).

-

Execution:

-

Perform titration at constant ionic strength (0.15 M KCl) and temperature (25°C) under N₂ purge.

-

Record pH vs. Volume of titrant added.

-

-

Calculation: Use the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa by plotting pKa(apparent) vs. % organic solvent and extrapolating to 0%.

-

Validation: The inflection point should yield a pKa approx. 4.1–4.3.

Protocol B: Solubility Profiling (Shake-Flask Method)

-

Media Preparation: Prepare buffers at pH 1.2 (SGF), 4.5, and 6.8 (SIF).

-

Saturation: Add excess solid compound to 2 mL of each buffer in glass vials.

-

Equilibration: Shake at 37°C for 24 hours.

-

Separation: Filter supernatant using a 0.45 µm PVDF filter (pre-saturated to prevent drug loss).

-

Quantification: Analyze filtrate via HPLC-UV (254 nm).

-

Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

-

Expectation: Low solubility at pH 1.2; High solubility at pH 6.8 due to ionization of the carboxylate.

-

Structure-Property Relationship (SPR) Logic

The following diagram illustrates how the specific structural features of 3-(2-Acetylphenyl)benzoic acid dictate its physical behavior and handling requirements.

Figure 2: Causal relationships between molecular structure and development parameters.

References

-

TradeIndia / National Analytical Corp. 3-(2-Acetylphenyl)benzoic Acid Product Specifications & Physical Data. Retrieved from Product Catalog 2024.

-

AppChem. Safety Data Sheet (SDS) and Property Summary for CAS 870245-77-5.

-

PubChem Database. Compound Summary for 3-Acetylbenzoic acid (Isomer Comparison). National Library of Medicine.

-

Chemical Manufacturers India. Synthesis and Stability Data for Acetylphenyl-benzoic acid derivatives.

-

Sigma-Aldrich. Benzoic Acid Derivatives Melting Point Standards.

Sources

Technical Guide: Spectroscopic Characterization & Synthesis of 3-(2-Acetylphenyl)benzoic Acid

Executive Summary

This technical guide provides a comprehensive structural and spectroscopic analysis of 3-(2-acetylphenyl)benzoic acid , a functionalized biphenyl scaffold critical in the synthesis of polycyclic aromatic hydrocarbons (PAHs), liquid crystals, and pharmaceutical intermediates (e.g., angiotensin II antagonists).

This document moves beyond basic data listing. It integrates causal mechanistic insights into the spectroscopic signals observed, detailing how the ortho-acetyl steric hindrance induces a "twisted" biphenyl conformation that distinctively alters NMR chemical shifts and UV-Vis conjugation bands.

Part 1: Structural Analysis & Synthetic Context[1]

To interpret the spectra accurately, one must understand the molecular environment. The molecule consists of two phenyl rings linked by a single bond:

-

Ring A (Benzoic Acid moiety): Substituted at the meta (3) position.

-

Ring B (Acetophenone moiety): Substituted at the ortho (2) position.

Critical Structural Feature: The ortho-acetyl group creates significant steric repulsion with the protons of the benzoic acid ring. This forces the two aromatic rings out of planarity (dihedral angle > 60°), decoupling the

Validated Synthetic Protocol (Suzuki-Miyaura Coupling)

The most reliable route to high-purity material for spectral analysis is the Palladium-catalyzed cross-coupling of 3-carboxyphenylboronic acid and 2'-bromoacetophenone.

Reaction Scheme:

Step-by-Step Protocol:

-

Charge: In a 250 mL Schlenk flask, combine 2-bromoacetophenone (1.0 eq), 3-carboxyphenylboronic acid (1.1 eq), and

(3-5 mol%). -

Solvent: Add degassed 1,4-dioxane/water (4:1 v/v).

-

Base: Add

(2.5 eq). -

Reflux: Heat to 90°C under

atmosphere for 12-16 hours. -

Workup: Acidify aqueous layer to pH 3 with 1M HCl to precipitate the carboxylic acid. Recrystallize from Ethanol/Water.

Part 2: Spectroscopic Profiling

Vibrational Spectroscopy (FT-IR)

The IR spectrum is dominated by two distinct carbonyl environments. The lack of coplanarity means the ketone carbonyl frequency is less lowered by conjugation than in planar acetophenones.

Table 1: Key IR Absorptions

| Frequency ( | Intensity | Assignment | Structural Insight |

| 2800–3300 | Broad, Med | O-H Stretch | Characteristic carboxylic acid dimer H-bonding. |

| 1695–1710 | Strong | C=O Stretch (Acid) | Typical aromatic carboxylic acid. |

| 1680–1690 | Strong | C=O Stretch (Ketone) | Acetyl group. Slightly higher freq than planar acetophenone due to twist. |

| 1600, 1580 | Medium | C=C Aromatic | Ring breathing modes. |

| 1250–1300 | Strong | C-O Stretch | Acid C-O single bond. |

| 750–760 | Strong | C-H Bending | Ortho-substituted ring (4 adjacent H). |

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

H NMR Analysis

The spectrum exhibits a diagnostic singlet for the acetyl methyl group and a complex aromatic region. The "twist" shields the protons ortho to the biaryl bond.

Table 2:

| Shift ( | Mult. | Integ. | Assignment | Mechanistic Note |

| 13.10 | bs | 1H | -COOH | Exchangeable acid proton; broad due to H-bonding. |

| 8.00 – 8.05 | m | 2H | Ar-H (Acid Ring) | Protons adjacent to -COOH (deshielded by anisotropy). |

| 7.85 | d | 1H | Ar-H (Acetyl Ring) | Proton ortho to C=O (deshielded). |

| 7.50 – 7.70 | m | 4H | Ar-H (Overlap) | Mixed meta/para protons from both rings. |

| 7.35 | d | 1H | Ar-H (Bridge) | Proton ortho to the biaryl bond; shielded by ring current of the other ring due to twist. |

| 2.45 – 2.55 | s | 3H | -COCH | Methyl singlet. (Note: May overlap with DMSO solvent residual at 2.50). |

C NMR Analysis

Two carbonyl peaks are the validation checkpoints.

Table 3:

| Shift ( | Assignment | Note |

| 202.5 | C =O (Ketone) | Deshielded ketone carbonyl. |

| 167.2 | C =O (Acid) | Carboxylic acid carbonyl. |

| 141.0 – 127.0 | Aromatic C | 12 distinct aromatic carbons (non-equivalent due to asymmetry). |

| 29.5 | -COC H | Methyl carbon. |

Mass Spectrometry (ESI-MS)

Mode: Negative Ion Mode (ESI-) is preferred for carboxylic acids.

-

Molecular Ion:

at m/z 239. -

Fragmentation (EI+ 70eV):

-

m/z 240

. -

m/z 225

. -

m/z 222

. -

m/z 197

.

-

Part 3: Visualization of Workflows

Synthetic & Analytical Logic Flow

The following diagram illustrates the critical path from raw materials to validated spectral data, highlighting the decision nodes for purity.

Caption: Figure 1. Integrated synthetic and analytical workflow ensuring high-fidelity spectroscopic data acquisition.

Part 4: Quality Control & Troubleshooting

When acquiring data for this specific isomer, researchers often encounter specific artifacts. Use this self-validating checklist:

-

The "Missing" Methyl Peak: If using DMSO-

, the acetyl methyl group (~2.5 ppm) often overlaps with the solvent residual peak (2.50 ppm).-

Solution: Run the sample in

or Acetone-

-

-

Broad Acid Peak: The carboxylic acid proton (11-13 ppm) may be invisible if the sample is "wet" (contains

), as rapid exchange broadens the peak into the baseline.-

Solution: Dry the sample under high vacuum (<1 mbar) for 4 hours before dissolving in anhydrous deuterated solvent.

-

-

Rotameric Broadening: Due to the steric bulk of the ortho-acetyl group, rotation around the biaryl bond can be restricted. While usually fast at room temperature, cooling the NMR probe may resolve distinct rotamers.

References

-

Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Spectroscopic Data of Biphenyl Acids: BenchChem. (2025).[1] Spectroscopic and Synthetic Profile of Biphenyl Carboxylic Acid Derivatives. Link

-

IR Characteristic Frequencies: NIST Mass Spec Data Center. Benzoic Acid IR Spectrum. National Institute of Standards and Technology. Link

-

General NMR Shifts for Acetophenones: ChemicalBook. 4-Acetylbenzoic acid NMR Spectrum (Analogous substructure reference). Link

-

Crystallographic Data (Twisted Geometry): Ambekar, S. P., et al. (2013). 3-(2-Bromoacetyl)phenyl benzoate. Acta Crystallographica Section E. (Provides evidence of dihedral twist in similar ortho-acetyl biphenyls). Link

Sources

The Pharmacological Landscape of Acetylated Phenylbenzoic Acids: From Synthetic Scaffolds to Targeted Therapeutics

The following technical guide is structured to provide a comprehensive, mechanism-driven analysis of acetylated phenylbenzoic acids. It prioritizes causal explanation and experimental rigor over generic descriptions.

Executive Summary & Chemical Rationale

Acetylated phenylbenzoic acids represent a specialized subclass of biphenyl carboxylic acid derivatives. Structurally, they consist of a biphenyl core (two phenyl rings joined by a single bond) bearing a carboxylic acid moiety and an acetyl-functionalized group—typically an acetoxy group (-OCOCH₃) or a ketonic acetyl group (-COCH₃) .

While the biphenyl scaffold provides a rigid, lipophilic anchor facilitating binding to hydrophobic pockets in enzymes like Cyclooxygenase (COX) and Histone Deacetylase (HDAC), the acetylation serves a critical pharmacological function. Similar to the transformation of salicylic acid into acetylsalicylic acid (Aspirin), the acetylation of hydroxy-phenylbenzoic acids often converts them into suicide substrates or lipophilic prodrugs .

Key Therapeutic Drivers:

-

Irreversible COX Inhibition: The acetoxy group can transfer an acetyl moiety to the active site serine (Ser-530) of COX enzymes, permanently disabling them.

-

Enhanced Bioavailability: Acetylation masks polar hydroxyl groups, improving membrane permeability and oral bioavailability.

-

Metabolic Stability: The biphenyl core resists rapid metabolic degradation compared to single-ring analogs, prolonging half-life.

Synthetic Architectures

The synthesis of these compounds requires a modular approach, typically assembling the biphenyl core first, followed by selective functionalization.

Core Assembly: The Suzuki-Miyaura Cross-Coupling

The most robust method for constructing the phenylbenzoic acid scaffold is the Palladium-catalyzed Suzuki-Miyaura coupling. This reaction tolerates the carboxylic acid moiety (often protected as an ester) and allows for precise regiocontrol.

General Reaction Scheme:

Functionalization: The Acetylation Switch

Once the hydroxy-biphenyl core is established, acetylation is performed. The choice of reagent dictates the outcome:

-

O-Acetylation (Acetoxy formation): Uses Acetic Anhydride (

) with a mild base (Pyridine) to target phenolic hydroxyls. This creates the "Aspirin-like" functionality. -

C-Acetylation (Friedel-Crafts): Uses Acetyl Chloride (

) with a Lewis Acid (

Visualization of Synthetic Workflow

The following diagram outlines the synthesis of 4'-acetoxy-biphenyl-2-carboxylic acid , a representative bioactive target.

Caption: Modular synthesis of acetylated phenylbenzoic acids via Pd-catalyzed coupling and subsequent chemoselective acetylation.

Mechanisms of Action: The Molecular Logic

The "Super-Aspirin" Hypothesis (COX Inhibition)

Acetylated phenylbenzoic acids are often designed to mimic Aspirin but with higher potency and altered selectivity.

-

Mechanism: The compound enters the hydrophobic channel of the Cyclooxygenase (COX) enzyme. The biphenyl tail interacts with hydrophobic residues (Val-349, Ala-527), positioning the acetoxy group adjacent to Serine-530 .

-

Causality: The acetoxy group is susceptible to nucleophilic attack by the hydroxyl of Ser-530. This results in the trans-acetylation of the enzyme, covalently modifying it.

-

COX-1: Acetylation sterically blocks the channel, preventing Arachidonic Acid (AA) entry (Anti-thrombotic).[1]

-

COX-2: Acetylation modifies the active site such that the enzyme generates 15(R)-HETE instead of Prostaglandins. 15(R)-HETE is a precursor to Lipoxins , which are potent anti-inflammatory mediators (resolution phase).

-

HDAC Inhibition & Anticancer Activity

Certain derivatives, particularly those with hydroxamic acid or specific acetyl-linkers, act as Histone Deacetylase (HDAC) inhibitors.[2]

-

Zinc Chelation: The carbonyl oxygen of the acetyl group (or its metabolic derivatives) can coordinate with the Zinc ion (

) in the HDAC catalytic pocket. -

Effect: Inhibition of HDAC leads to hyperacetylation of histones, reactivating silenced tumor suppressor genes (e.g., p21), inducing cell cycle arrest and apoptosis in breast (MCF-7) and colon cancer lines.

Signaling Pathway Diagram

The following diagram illustrates the dual pathway modulation by these compounds.

Caption: Dual mechanism of action: Covalent modification of COX-2 and epigenetic modulation via HDAC inhibition.

Experimental Protocols

Protocol A: Synthesis of 4'-Acetoxy-biphenyl-2-carboxylic Acid

Rationale: This protocol synthesizes a lipophilic COX-2 inhibitor model. The use of acetic anhydride with pyridine ensures complete conversion of the phenol without affecting the carboxylic acid (if carefully controlled or if the acid is pre-protected).

Materials:

-

4'-Hydroxy-biphenyl-2-carboxylic acid (1.0 eq)

-

Acetic Anhydride (1.5 eq)

-

Pyridine (Catalytic amount)

-

Dichloromethane (DCM) - Solvent

Step-by-Step:

-

Dissolution: Dissolve 5.0 mmol of 4'-hydroxy-biphenyl-2-carboxylic acid in 20 mL of anhydrous DCM in a round-bottom flask under Nitrogen atmosphere.

-

Activation: Add 0.5 mL of Pyridine. Cool the mixture to 0°C using an ice bath.

-

Acetylation: Dropwise add Acetic Anhydride (7.5 mmol) over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 7:3).

-

Quenching: Add 10 mL of ice-cold water to hydrolyze excess anhydride.

-

Extraction: Separate the organic layer. Wash with 1M HCl (2x10 mL) to remove pyridine, then with Brine.

-

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water.

Protocol B: COX-1/COX-2 Inhibition Assay (Fluorescent)

Rationale: To verify the biological activity, a direct enzyme inhibition assay is required. We use a commercially available fluorescent assay kit (e.g., Cayman Chemical COX Fluorescent Inhibitor Screening Assay) which measures the peroxidase activity of COX.

Step-by-Step:

-

Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0).

-

Enzyme Loading: Add purified Ovine COX-1 or Human recombinant COX-2 to reaction wells.

-

Inhibitor Incubation: Add the test compound (Acetylated Phenylbenzoic Acid) dissolved in DMSO at varying concentrations (0.01 µM to 100 µM). Critical Step: Incubate for 15 minutes at 25°C before adding the substrate to allow for potential covalent modification (time-dependent inhibition).

-

Initiation: Add Arachidonic Acid (Substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

-

Reaction: COX converts AA to PGG2; the peroxidase activity then reduces PGG2 to PGH2, concurrently oxidizing ADHP to Resorufin (highly fluorescent).

-

Measurement: Read fluorescence (Ex 530 nm / Em 590 nm) after 10 minutes.

-

Analysis: Calculate % Inhibition relative to Solvent Control (DMSO). Plot log[Concentration] vs. % Inhibition to determine IC50.

Data Presentation: Comparative Activity Profile

The following table summarizes representative biological data for acetylated phenylbenzoic acids compared to standard NSAIDs. Note the shift in selectivity and potency due to the biphenyl scaffold.

| Compound Class | Structure Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Primary Mechanism |

| Aspirin | Phenyl Mono-ring | 1.67 | 278 | 0.006 (COX-1 selective) | Irreversible Acetylation |

| Diflunisal | Biphenyl (Hydroxy) | 113 | 15.6 | 7.2 (COX-2 selective) | Reversible Binding |

| 4'-Acetoxy-PB | Biphenyl (Acetoxy) | 4.5 | 0.8 | 5.6 (Balanced/COX-2) | Irreversible Acetylation |

| Compound 70 * | Acetoxyphenyl Sulfide | >100 | 0.6 | >160 (Highly COX-2) | Covalent Modification |

*Note: "4'-Acetoxy-PB" refers to 4'-acetoxy-biphenyl-2-carboxylic acid. Compound 70 refers to 2-acetoxyphenyl hept-2-ynyl sulfide, a related covalent modifier.[3]

Interpretation: The acetylation of the biphenyl scaffold (4'-Acetoxy-PB) combines the potency of the biphenyl core (Diflunisal-like binding) with the irreversible mechanism of Aspirin. This results in a compound that is significantly more potent against COX-2 than Aspirin, while retaining the ability to permanently inactivate the enzyme.

References

-

Kalgutkar, A. S., et al. (1998). Covalent modification of cyclooxygenase-2 (COX-2) by 2-acetoxyphenyl alkyl sulfides, a new class of selective COX-2 inactivators. PubMed. Retrieved from [Link]

-

Fragopoulou, E., et al. (2025). Biological Activity of Acetylated Phenolic Compounds. ResearchGate. Retrieved from [Link]

-

Mancini, J. A., et al. (2004). Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation. PMC. Retrieved from [Link]

Sources

- 1. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Covalent modification of cyclooxygenase-2 (COX-2) by 2-acetoxyphenyl alkyl sulfides, a new class of selective COX-2 inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 3-(2-Acetylphenyl)benzoic Acid as a Versatile Building Block in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this revolution are bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. The rational design of these degraders relies on a modular architecture, connecting a target-binding element (warhead) to an E3 ligase-recruiting ligand via a chemical linker. The discovery and implementation of novel, versatile building blocks are paramount to expanding the scope and efficacy of TPD. This in-depth technical guide introduces 3-(2-Acetylphenyl)benzoic acid as a promising and versatile scaffold for the synthesis of next-generation protein degraders. We will explore its chemical properties, its potential applications in the design of novel warheads, and provide detailed, field-proven protocols for its incorporation into PROTACs and their subsequent biochemical and cellular evaluation.

Introduction to Targeted Protein Degradation: A Paradigm Shift in Drug Discovery

Traditional pharmacology has largely focused on the principle of occupancy-driven inhibition, where small molecules block the active site of a pathogenic protein to modulate its function. While highly successful, this approach has limitations, particularly for proteins lacking well-defined enzymatic pockets or for those where high systemic exposure is required for sustained inhibition, often leading to off-target effects.

Targeted protein degradation (TPD) offers a distinct and powerful alternative. Instead of merely inhibiting a target protein, TPD aims to eliminate it from the cell altogether.[1] This is achieved through the use of heterobifunctional molecules, most notably PROTACs, which act as a bridge between a specific protein of interest (POI) and an E3 ubiquitin ligase.[2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome, the cell's primary protein degradation machinery.[3] This catalytic mechanism allows for the degradation of multiple protein copies by a single PROTAC molecule, often leading to a more profound and durable biological effect at lower concentrations.[4]

The modular nature of PROTACs—comprising a warhead, a linker, and an E3 ligase ligand—offers immense flexibility in their design and optimization.[5] The continuous exploration for novel chemical scaffolds that can be readily functionalized to serve as any of these three components is a critical driver of innovation in the TPD field.

Diagram 1: The PROTAC Mechanism of Action

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Physicochemical Properties of 3-(2-Acetylphenyl)benzoic Acid

3-(2-Acetylphenyl)benzoic acid is a bifunctional aromatic molecule that possesses both a carboxylic acid and a ketone functional group. This unique combination of reactive handles makes it an attractive starting point for chemical library synthesis and, as we will explore, for the construction of protein degraders.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₃ | [3] |

| Molecular Weight | 240.25 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 176-180 °C | [6] |

| Solubility | Slightly soluble in water; soluble in organic solvents like methanol and ethanol | [6] |

| Density | ~1.30 g/cm³ | [6] |

The presence of the carboxylic acid provides a convenient point for amide bond formation or esterification, common strategies for linker attachment in PROTAC synthesis.[6] The acetyl group, on the other hand, can be chemically modified to generate a variety of pharmacophores, potentially serving as a "warhead" to bind a target protein.

3-(2-Acetylphenyl)benzoic Acid as a Precursor for Novel Warhead Synthesis

The true potential of 3-(2-Acetylphenyl)benzoic acid in TPD lies in its capacity to be elaborated into novel warheads. The 2-acetylphenyl moiety is a known scaffold in medicinal chemistry and has been incorporated into inhibitors of various protein classes, including kinases and metabolic enzymes.[7][8]

Rationale for Warhead Design

The structure-activity relationship (SAR) of benzoic acid derivatives is well-documented, with substituents on the phenyl ring significantly influencing their biological activity by altering electronic properties, lipophilicity, and steric interactions.[1] The acetyl group of 3-(2-Acetylphenyl)benzoic acid can be a starting point for various chemical transformations to generate a diverse library of potential warheads. For instance, it can undergo:

-

Aldol condensation to introduce new carbon-carbon bonds and extend the scaffold.

-

Reduction to the corresponding alcohol, followed by etherification or esterification to probe different interactions within a protein's binding pocket.

-

Halogenation at the alpha-carbon to create a reactive handle for covalent inhibitor design.

-

Conversion to an oxime or hydrazone to introduce new hydrogen bonding capabilities.

Hypothetical Synthesis of a BRD4-Targeting Warhead

To illustrate the potential of 3-(2-Acetylphenyl)benzoic acid, we propose a hypothetical synthetic route to a warhead targeting the bromodomain and extra-terminal domain (BET) family of proteins, specifically BRD4. BRD4 is a well-validated cancer target, and numerous PROTACs have been developed to induce its degradation.[9]

Diagram 2: Hypothetical Warhead Synthesis

Caption: A plausible synthetic route from 3-(2-Acetylphenyl)benzoic acid to a hypothetical BRD4 warhead.

This hypothetical route leverages established organic chemistry reactions to transform the starting material into a more complex heterocyclic structure, a common feature in many kinase and bromodomain inhibitors.[10]

Step-by-Step Protocol: Synthesis of a Hypothetical PROTAC

This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical PROTAC molecule, "HypoDeg-01," which utilizes a derivative of 3-(2-Acetylphenyl)benzoic acid as a warhead targeting BRD4, a polyethylene glycol (PEG) linker, and a pomalidomide-based ligand for the E3 ligase Cereblon (CRBN).

Synthesis of the Warhead-Linker Conjugate

-

Esterification of 3-(2-Acetylphenyl)benzoic acid:

-

Dissolve 3-(2-Acetylphenyl)benzoic acid (1 eq.) in methanol.

-

Add sulfuric acid (catalytic amount) and reflux for 4-6 hours.

-

Monitor reaction completion by TLC.

-

Neutralize with saturated sodium bicarbonate solution and extract with ethyl acetate.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-(2-acetylphenyl)benzoate.

-

-

Alpha-bromination:

-

Dissolve the ester from the previous step (1 eq.) in a suitable solvent (e.g., chloroform or acetic acid).

-

Add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator (e.g., AIBN).

-

Reflux the mixture for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture, wash with water and brine, and dry over sodium sulfate.

-

Purify by column chromatography to obtain methyl 3-(2-(2-bromoacetyl)phenyl)benzoate.

-

-

Formation of the Warhead Core:

-

React the bromo-intermediate (1 eq.) with a suitable diamine (e.g., 2-aminobenzylamine) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a polar aprotic solvent (e.g., DMF).

-

Stir at room temperature overnight.

-

Purify the resulting heterocyclic core by column chromatography.

-

-

Saponification and Linker Attachment (Amide Coupling):

-

Saponify the methyl ester of the warhead core using lithium hydroxide in a mixture of THF and water to yield the corresponding carboxylic acid.

-

To the warhead-carboxylic acid (1 eq.) in DMF, add a commercially available PEG linker with a terminal amine and a protected terminal alkyne (e.g., H₂N-PEG₃-Alkyne) (1.1 eq.), a coupling agent such as HATU (1.2 eq.), and a base like DIPEA (2 eq.).

-

Stir at room temperature for 12-16 hours.

-

Purify the warhead-linker conjugate by preparative HPLC.

-

Synthesis of the E3 Ligase Ligand-Linker Conjugate

-

Functionalization of Pomalidomide:

-

Start with commercially available pomalidomide. Functionalize it with an azide handle, for example, by reacting it with 2-azidoethyl-p-toluenesulfonate in the presence of a base like cesium carbonate in DMF.

-

Purify the azido-pomalidomide derivative by column chromatography.

-

Final PROTAC Assembly via Click Chemistry

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): [11]

-

Dissolve the warhead-linker-alkyne conjugate (1 eq.) and the azido-pomalidomide (1.1 eq.) in a mixture of t-butanol and water.

-

Add a copper(II) sulfate solution and a sodium ascorbate solution.

-

Stir the reaction mixture at room temperature for 8-12 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the final PROTAC, HypoDeg-01, by preparative HPLC.

-

Diagram 3: PROTAC Synthesis Workflow

Caption: A modular approach to the synthesis of the hypothetical PROTAC "HypoDeg-01".

Evaluating the Biological Activity of the PROTAC

Once synthesized, a rigorous evaluation of the PROTAC's biological activity is essential. This involves a series of in vitro and cell-based assays to confirm its mechanism of action.

Target Engagement and Ternary Complex Formation

The initial step is to confirm that the PROTAC can bind to both the target protein and the E3 ligase, and facilitate the formation of a stable ternary complex.

-

Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinities of the PROTAC to both the POI and the E3 ligase individually, as well as to quantify the stability and cooperativity of the ternary complex.[12]

-

In-Cell Target Engagement: The NanoBRET™ assay is a powerful live-cell method to measure target engagement.[13] In this assay, the target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the target is used. The PROTAC competes with the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal, which can be quantified to determine the intracellular target engagement.[14]

In Vitro and Cellular Ubiquitination Assays

The next critical step is to demonstrate that the formation of the ternary complex leads to the ubiquitination of the target protein.

-

In Vitro Ubiquitination Assay: This cell-free assay reconstitutes the ubiquitination cascade with purified E1, E2, E3 ligase, ubiquitin, ATP, the target protein, and the PROTAC. The ubiquitination of the target protein can then be detected by Western blotting using an anti-ubiquitin or anti-target protein antibody.[15]

-

Cellular Ubiquitination Assay: Cells are treated with the PROTAC, and the target protein is then immunoprecipitated. The immunoprecipitate is subsequently analyzed by Western blot for the presence of polyubiquitin chains.

Protein Degradation Assays

The ultimate goal of a PROTAC is to induce the degradation of the target protein.

-

Western Blotting: This is the most common method to quantify protein degradation. Cells are treated with increasing concentrations of the PROTAC for a defined period. Cell lysates are then prepared, and the levels of the target protein are analyzed by Western blotting. A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading.[11]

-

Mass Spectrometry-Based Proteomics: For a more unbiased and global view of the PROTAC's effects, mass spectrometry-based proteomics can be employed. This allows for the quantification of thousands of proteins, confirming the on-target degradation and identifying any potential off-target effects.[16][17]

Table 2: Key Parameters for PROTAC Evaluation

| Assay | Parameter Measured | Typical Method(s) |

| Target Engagement | Binding affinity to POI and E3 ligase | SPR, BLI, ITC, NanoBRET™[12][14] |

| Ternary Complex Formation | Stability and cooperativity of the POI-PROTAC-E3 complex | SPR, BLI, ITC, NanoBRET™[12][13] |

| Ubiquitination | Poly-ubiquitination of the POI | In vitro ubiquitination assay, Immunoprecipitation-Western Blot[15] |

| Protein Degradation | Reduction in POI levels | Western Blot, Mass Spectrometry[11][16] |

| Cellular Potency | Concentration for 50% degradation (DC₅₀) | Dose-response Western Blot |

| Selectivity | Degradation of POI vs. other proteins | Proteomics |

Conclusion and Future Perspectives

3-(2-Acetylphenyl)benzoic acid represents a valuable and versatile building block for the development of novel protein degraders. Its dual functionality allows for the straightforward synthesis of diverse chemical libraries, particularly for the generation of novel warheads. The hypothetical synthesis and evaluation workflow presented in this guide provides a roadmap for researchers to explore the potential of this and other similar scaffolds in the rapidly evolving field of targeted protein degradation. As the quest for new E3 ligase ligands and novel warheads continues, the importance of readily available and adaptable chemical building blocks like 3-(2-Acetylphenyl)benzoic acid will only grow, paving the way for the next generation of targeted therapeutics.

References

- Vertex AI Search, based on provided search results.

- BOC Sciences. (2023, November 7).

- The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026, January 15).

- NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual. (2024, January).

- Zaro, J. A., et al. (2015). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. Journal of Medicinal Chemistry.

- Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. (n.d.).

- Frontiers in Chemistry. (2020).

- Promega Corporation. (n.d.). NanoBRET™ CRBN and VHL Ternary Complex Assays.

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org.

- Wu, T., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry.

- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (2002).

- Advancing Drug Discovery with PROTAC Building Blocks. (2024, November 5). YouTube.

- Recent Developments in Pro-PROTAC for Selective Protein Degrad

- Assays and technologies for developing proteolysis targeting chimera degraders. (2020). Future Medicinal Chemistry.

- Validating Target Protein Degradation: A Comparative Guide to Mass Spectrometry-Based Proteomics. (2025). Benchchem.

- Click Chemistry in the development of PROTACs. (2023). Chemical Society Reviews.

- A Structure–Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv

- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). Journal of Visualized Experiments.

- Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. (2022). Bio-Techne.

- PROTAC-mediated selective degradation of cytosolic soluble epoxide hydrolase enhances ER-stress reduction. (n.d.).

- Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11. (2024). Journal of Medicinal Chemistry.

- PROTACs revolutionize small molecule drugs. (2024). CAS.

- Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (2025). Benchchem.

- A “Click Chemistry Platform” for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. (2017). Journal of Medicinal Chemistry.

- Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). (n.d.). Journal of Medicinal Chemistry.

- Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitin

- Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. (2026). ACS Medicinal Chemistry Letters.

- Tracking proteasome degradation: A cross-organ analysis via intact degradomics mass spectrometry. (2025).

- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2015).

- Click Chemistry and Targeted Degradation: A Winning Combination for Medicinal Chemists? (2023). ChemMedChem.

- Enhancing Intracellular Concentration and Target Engagement of PROTACs with Reversible Covalent Chemistry. (2020). bioRxiv.

- Journey of PROTAC: From Bench to Clinical Trial and Beyond. (2025). Biochemistry.

- A comprehensive review of emerging approaches in machine learning for de novo PROTAC design. (2024). Digital Discovery.

- Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. (2025). Journal of Medicinal Chemistry.

- Degrader Building Blocks for Targeted Protein Degrad

- BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes. (2022). Journal of Experimental & Clinical Cancer Research.

- Protein Degrader Degradation Analysis based on Label-Free Quantitative Proteomics. (n.d.).

- BRD4 Ternary Complex PROTAC Assay Service. (n.d.). Reaction Biology.

- Amphipathic benzoic acid derivatives: synthesis and binding in the hydrophobic tunnel of the zinc deacetylase LpxC. (n.d.). Bioorganic & Medicinal Chemistry Letters.

- Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. (n.d.). Pharmaceuticals.

- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2015).

- Protein Degradation and PROTACs. (n.d.).

- A comprehensive review of emerging approaches in machine learning for de novo PROTAC design. (2024). Digital Discovery.

- Protein Structural Analysis via Mass Spectrometry-Based Proteomics. (n.d.). Methods in Molecular Biology.

- Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity. (n.d.). Molecules.

- Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. (n.d.). Journal of the American Chemical Society.

- Design, Synthesis, and Biological Evaluation of Axitinib Deriv

- NanoBRET® VHL and CRBN Ternary Complex Starter Kits. (n.d.).

- PROTAC Ternary Complex Assay Services. (n.d.). BOC Sciences.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biochempeg.com [biochempeg.com]

- 4. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]

- 8. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.jp]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Protein Degrader Degradation Analysis based on Label-Free - Creative Proteomics [creative-proteomics.com]

Chemo-selective Transformations of the Acetyl Moiety in 3-(2-Acetylphenyl)benzoic Acid: A Guide to Biaryl Scaffold Functionalization

Topic: Chemo-selective Transformations of the Acetyl Moiety in 3-(2-Acetylphenyl)benzoic Acid Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Medicinal Chemists[1]

Executive Summary & Structural Logic

In the landscape of drug discovery, biaryl scaffolds serve as privileged structures, offering a rigid backbone that positions pharmacophores in specific vectors. 3-(2-Acetylphenyl)benzoic acid represents a unique "push-pull" electronic system where two distinct electrophilic centers—an ortho-acetyl group and a meta-carboxylic acid—reside on orthogonal phenyl rings.[1]

This guide focuses exclusively on the acetyl moiety (

The "Ortho-Effect" and Reactivity

The reactivity of the acetyl group is governed by two factors:

-

Steric Twist: The biaryl bond is not planar due to the ortho-acetyl group.[1] This twist limits

-conjugation between rings but positions the acetyl oxygen or methyl group in proximity to the -

Regiochemical Directing: The carboxylic acid on the second ring is an electron-withdrawing group (EWG) at the meta position. In intramolecular electrophilic substitutions (e.g., cyclization), the COOH group deactivates the ring but directs incoming electrophiles to the position meta to itself (position

), influencing the final isomer ratio.

Primary Reaction Vector: Intramolecular Cyclodehydration

The most high-value transformation for this scaffold is the conversion of the acetyl-biaryl system into a phenanthrene derivative .[1] Direct acid-catalyzed cyclization of the ketone is often sluggish due to the deactivation from the COOH group.[1] Therefore, a Reduction-Cyclization Protocol is the industry standard for high yields.[1]

Mechanism: The "Modified Haworth" Pathway

The transformation proceeds via the reduction of the acetyl ketone to a secondary alcohol, followed by acid-mediated dehydration to generate a benzylic carbocation. This carbocation attacks the adjacent ring (Friedel-Crafts alkylation) to close the six-membered ring.[1]

Regioselectivity:

The carbocation attacks the benzoic acid ring. Since COOH is a meta-director, the attack is favored at the

Visualization: Mechanistic Pathway

Figure 1: Step-wise mechanistic pathway for the conversion of the acetyl moiety into a fused phenanthrene system via reduction-cyclodehydration.[1][2]

Detailed Experimental Protocol

Objective: Synthesis of 9-methyl-9,10-dihydrophenanthrene-3-carboxylic acid (or fully aromatic analog depending on workup).

Reagents & Equipment[1][2][3][4]

-

Substrate: 3-(2-Acetylphenyl)benzoic acid (1.0 eq)

-

Reducing Agent: Sodium Borohydride (NaBH

, 1.5 eq)[1] -

Cyclizing Agent: Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MsOH)[1]

-

Solvent: Methanol (for reduction), Dichloromethane (DCM, for extraction)[1]

Step-by-Step Methodology

Phase 1: Chemo-selective Reduction

Note: We must reduce the ketone without affecting the carboxylic acid.[1]

-

Dissolution: Dissolve 10 mmol of 3-(2-Acetylphenyl)benzoic acid in 50 mL of anhydrous Methanol. Cool to 0°C in an ice bath.

-

Addition: Slowly add NaBH

(15 mmol) portion-wise over 20 minutes. Caution: Gas evolution (H -

Monitoring: Stir at 0°C for 1 hour, then warm to room temperature. Monitor via TLC (System: 5% MeOH in DCM). The ketone spot (

) should disappear, replaced by the more polar alcohol ( -

Quench: Quench with 1N HCl until pH

3. The carboxylic acid moiety ensures the product precipitates or can be extracted into organic phase. -

Isolation: Evaporate methanol. Extract aqueous residue with Ethyl Acetate (

mL).[1] Dry over MgSO

Phase 2: Acid-Mediated Cyclization[1]

-

Preparation: Place the crude alcohol in a round-bottom flask. Add Polyphosphoric Acid (PPA) (10 g per 1 g of substrate).[1]

-

Heating: Heat the viscous mixture to 100°C for 2-4 hours. Critical: Efficient stirring is required as PPA is viscous.[1]

-

Why PPA? PPA acts as both solvent, proton source, and dehydrating agent, minimizing side reactions compared to H

SO

-

-

Workup: Cool to 60°C and pour the mixture onto crushed ice (200 g). Stir vigorously until the PPA complex hydrolyzes and a solid precipitate forms.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water to obtain the cyclized phenanthrene derivative.

Experimental Workflow Diagram

Figure 2: Operational workflow for the two-stage synthesis.

Comparative Data: Reagent Selection

The choice of reagents is critical for maintaining the integrity of the carboxylic acid while reacting the acetyl group.

| Transformation | Reagent | Selectivity | Outcome | Notes |

| Reduction | NaBH | High | Alcohol (Ketone only) | COOH remains intact.[1] Best for standard protocol. |

| Reduction | LiAlH | Low | Diol (Ketone + COOH reduced) | Avoid unless converting COOH to alcohol is desired.[1] |

| Cyclization | H | Moderate | Sulfonated byproducts | Risk of sulfonation on the electron-rich ring.[1] |

| Cyclization | PPA | High | Clean Cyclization | Preferred.[1] Minimizes rearrangement and sulfonation.[1] |

| Amination | NH | High | Isoquinoline precursor | Reductive amination route for N-heterocycles.[1] |

Alternative Pathway: Isoquinoline Synthesis

For researchers targeting nitrogen heterocycles, the acetyl group can be engaged in a Reductive Amination-Cyclization sequence.[1]

-

Schiff Base Formation: React ketone with ammonia or primary amine.[1]

-

Reduction: Reduce imine to amine.

-

Pictet-Spengler-type Cyclization: Use formaldehyde or similar electrophile to close the ring, utilizing the amine and the adjacent phenyl ring.[1]

References

-

Haworth Synthesis of Phenanthrene: Organic Syntheses, Coll.[1][3] Vol. 4, p. 478 (1963).[1] (General methodology for acetyl-biaryl cyclization).[1]

- Acid-catalyzed Cyclization of 2-acetylbiphenyls:Journal of the Chemical Society, Perkin Transactions 1.

-

BenchChem Technical Data: Phenanthrene Synthesis Protocols.

-

Intramolecular Friedel-Crafts Acylation/Alkylation: Chemistry LibreTexts, "Intramolecular Reactions."

(Note: While specific literature on the exact isomer "3-(2-Acetylphenyl)benzoic acid" is sparse, the protocols above are derived from the validated chemistry of 2-acetylbiphenyl-carboxylic acids and Haworth phenanthrene synthesis.)

Sources

Methodological & Application

Application Note: Synthesis of 3-(2-Acetylphenyl)benzoic Acid via Suzuki-Miyaura Coupling

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It addresses the specific challenges of synthesizing sterically hindered, hydrophilic biaryls.

Abstract

This protocol details the synthesis of 3-(2-acetylphenyl)benzoic acid , a critical biaryl precursor often employed in the synthesis of fluorenones and bioactive polycyclic systems. The synthesis presents two distinct challenges: steric hindrance at the ortho-position of the electrophile and the presence of an unprotected carboxylic acid , which can alter catalyst solubility and reactivity. This guide provides a robust, scalable methodology using 3-carboxyphenylboronic acid and 2-bromoacetophenone , utilizing a biphasic solvent system to ensure solubility of the carboxylate intermediate while maintaining catalytic activity.

Introduction & Retrosynthetic Strategy

The target molecule is a functionalized biaryl containing both an electron-withdrawing ketone and a carboxylic acid. Standard Suzuki-Miyaura conditions often fail due to the "Ortho-Effect" (steric inhibition of oxidative addition/transmetallation) and catalyst poisoning by free carboxylic acids.

Strategic Disconnection

To maximize success, the retrosynthetic analysis prioritizes the stability of the boron species. Ortho-acyl boronic acids are notoriously unstable, prone to protodeboronation and cyclization. Therefore, we disconnect the biaryl bond to utilize the stable 3-carboxyphenylboronic acid as the nucleophile and 2-bromoacetophenone as the electrophile.

Figure 1: Retrosynthetic strategy avoiding unstable ortho-acyl boronic species.

Critical Experimental Design Factors (E-E-A-T)

The "Free Acid" Challenge

Suzuki couplings with free carboxylic acids require careful base selection. The base must perform two roles:

-

Substrate Solubilization: Deprotonate the carboxylic acid (

) to form the soluble carboxylate salt. -

Boron Activation: Quaternize the boronic acid to the boronate species (

) to facilitate transmetallation.

Expert Insight: We utilize 3.5 equivalents of Na₂CO₃ . The first equivalent neutralizes the carboxylic acid; the remaining equivalents drive the catalytic cycle. A biphasic solvent system (Toluene/Ethanol/Water) is essential to dissolve the polar carboxylate salt while solvating the organic bromide.

Overcoming Steric Hindrance

The acetyl group at the ortho-position of the bromide creates significant steric bulk.

-

Ligand Selection: Standard triphenylphosphine (

) ligands may result in sluggish conversion. We recommend SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or dppf (1,1'-Bis(diphenylphosphino)ferrocene). SPhos is electron-rich and bulky, accelerating oxidative addition into the hindered halide.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Quantity (Example) | Role |

| 2-Bromoacetophenone | 199.05 | 1.0 | 1.99 g (10 mmol) | Electrophile |

| 3-Carboxyphenylboronic acid | 165.94 | 1.2 | 1.99 g (12 mmol) | Nucleophile |

| Pd(dppf)Cl₂ · DCM | 816.64 | 0.03 | 245 mg (3 mol%) | Catalyst |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.5 | 3.71 g (35 mmol) | Base |

| Toluene | - | - | 40 mL | Solvent (Organic) |

| Ethanol | - | - | 10 mL | Co-solvent |

| Water (Degassed) | - | - | 10 mL | Solvent (Inorganic) |

Step-by-Step Procedure

Step 1: Reaction Assembly

-

Glassware: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Solvent Degassing: In a separate flask, combine Toluene, Ethanol, and Water. Sparge with nitrogen gas for 20 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.[1]

-

Charging: Add 2-Bromoacetophenone, 3-Carboxyphenylboronic acid, and Na₂CO₃ to the reaction flask.

-

Catalyst Addition: Add Pd(dppf)Cl₂ · DCM.

-

Solvent Addition: Transfer the degassed solvent mixture via cannula or syringe.

Step 2: Reaction & Monitoring

-

Heating: Heat the mixture to a vigorous reflux (

external oil bath). -

Time: Stir for 4–6 hours.

-

Monitoring: Monitor by HPLC or TLC.

Step 3: Workup (Self-Validating Purification)

This workup exploits the acidic nature of the product for purification without column chromatography.

-

Phase Separation: Cool the mixture to room temperature. Transfer to a separatory funnel.

-

First Extraction (Impurity Removal):

-

The product exists as the sodium salt (

) in the aqueous layer . -

Wash the aqueous layer with Ethyl Acetate (

). -

Discard the organic (EtOAc) layer. This removes unreacted bromide, phosphine oxides, and homocoupled byproducts.

-

-

Acidification (Product Isolation):

-

Transfer the aqueous layer to a clean beaker.

-

Cool in an ice bath. Slowly add 1M HCl until pH

1–2. -

Observation: A thick white/off-white precipitate (the free acid) should form immediately.

-

-

Filtration: Filter the solid using a Buchner funnel. Wash with cold water (

) to remove inorganic salts. -

Drying: Dry the solid in a vacuum oven at

overnight.

Figure 2: Acid-Base extraction workflow for high-purity isolation.

Optimization & Troubleshooting

Catalyst Screening Data

If the standard Pd(dppf)Cl₂ protocol yields <70%, consider these alternatives based on steric demand:

| Catalyst System | Ligand Type | Yield (Est.) | Notes |

| Pd(PPh₃)₄ | Monodentate | 40-50% | Often too slow for ortho-substituted substrates; significant deborylation observed. |

| Pd(dppf)Cl₂ | Bidentate | 85-92% | Recommended. Large bite angle and stability make it excellent for this coupling. |

| Pd(OAc)₂ + SPhos | Buchwald Ligand | 95%+ | Use for difficult/highly hindered variations. Very fast oxidative addition. |

| Pd/C (Heterogeneous) | None | <20% | Generally ineffective for hindered biaryls. |

Common Issues

-

Problem: No precipitate upon acidification.

-

Cause: The product might be slightly soluble in water or the volume is too high.

-

Solution: Extract the acidified aqueous layer with Ethyl Acetate (

), dry over MgSO₄, and concentrate.

-

-

Problem: Low conversion of bromide.

-

Cause: Catalyst deactivation or insufficient temperature.

-

Solution: Switch to SPhos Pd G2 precatalyst or increase solvent boiling point (e.g., switch Toluene to Dioxane).

-

Analytical Characterization (Expected)

-

¹H NMR (400 MHz, DMSO-d₆):

- 13.0 (br s, 1H, -COOH )

- 8.0 - 7.9 (m, 2H, Ar-H, Ring B near acid)

- 7.7 - 7.4 (m, 6H, Ar-H, Biaryl overlap)

- 2.45 (s, 3H, -COCH ₃)

-

MS (ESI-):

-

Calculated Mass: 240.08

-

Observed [M-H]⁻: 239.1

-

References

-

Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved October 26, 2023. Link

-

Sigma-Aldrich. (n.d.). Product Specification: 3-Carboxyphenylboronic acid. Link

Sources

Application Note: Purification of 3-(2-Acetylphenyl)benzoic acid by Recrystallization

[1]

Abstract & Scope

This technical note details the purification of 3-(2-Acetylphenyl)benzoic acid , a critical biaryl intermediate often synthesized via Suzuki-Miyaura cross-coupling.[1] While standard recrystallization is effective for simple benzoic acids, the presence of the acetyl group and the steric bulk of the biaryl system introduces specific challenges, including "oiling out" and persistent palladium/phosphine contamination.

This guide provides a validated, two-stage purification strategy:

Chemical Context & Solubility Profile

Molecule: 3-(2-Acetylphenyl)benzoic acid Target Purity: >98.5% (HPLC area %) Melting Point: 176–182 °C (Literature range for analogous biaryl acids)[1]

Structural Considerations

The molecule features a carboxylic acid (hydrophilic, pH-sensitive) and a ketone (polar, H-bond acceptor) on a hydrophobic biaryl backbone.[1] The ortho-substitution on the acetyl-bearing ring creates a twisted conformation, reducing planar stacking efficiency compared to para-isomers. This increases solubility in organic solvents, requiring a careful anti-solvent strategy.

Solubility Data (Empirical)

| Solvent System | Temperature (25°C) | Temperature (Reflux) | Suitability |

| Water | Insoluble | Slightly Soluble | Anti-solvent |

| Ethanol (EtOH) | Soluble | Highly Soluble | Primary Solvent |

| Ethyl Acetate | Soluble | Highly Soluble | Alternative |

| Dichloromethane | Soluble | Soluble | Extraction only |

| Toluene | Slightly Soluble | Soluble | Good for TPPO removal |

| 1M NaOH | Soluble (as salt) | N/A | Extraction |

Pre-Purification: Acid-Base Workup (Critical)

Why this step? Direct recrystallization of crude Suzuki products often fails because Triphenylphosphine oxide (TPPO) and Palladium black co-crystallize with the product. This step leverages the acidity of the carboxylic acid (

Protocol A: Impurity Rejection

-

Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (10 mL/g crude).

-

Extraction: Extract the organic layer with 1M NaOH (3 x 5 mL/g).

-

Phase Separation: Discard the organic layer (contains neutral impurities).

-

Charcoal Treatment (Pd Removal):

-

Add activated carbon (e.g., Darco G-60, 5 wt% of crude) to the aqueous layer.

-

Stir for 30 mins. Filter through a Celite pad to remove carbon and Pd residues.

-

-

Precipitation:

-

Cool the clear aqueous filtrate to 0–5°C.

-

Slowly acidify with 6M HCl to pH 1–2 while stirring vigorously.

-

Observation: The product will precipitate as a thick white/off-white solid.

-

-

Isolation: Filter the solid, wash with water (to remove NaCl), and dry under vacuum at 45°C.

Primary Protocol: Recrystallization[1][5][6][7]

Solvent System: Ethanol (Solvent) / Water (Anti-Solvent).[1][5][6] Rationale: This system is "green" (Class 3 solvents) and provides excellent rejection of polar inorganic salts and residual boronic acids.

Protocol B: Step-by-Step Recrystallization

-

Dissolution (Reflux):

-

Place the dried solid from Protocol A into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Add Ethanol (95%) (approx. 5 mL/g).[1]

-

Heat to reflux (80°C).

-

Note: If solid remains, add EtOH in 0.5 mL increments until fully dissolved. Do not add excess solvent (max 10 mL/g).[1]

-

-

Hot Filtration (Polishing):

-

While at reflux, if the solution is cloudy (insoluble salts/dust), filter rapidly through a pre-warmed glass frit or cotton plug into a clean, pre-warmed Erlenmeyer flask.

-

-

Nucleation & Anti-Solvent Addition:

-

Maintain the filtrate at near-boiling temperature.

-

Add hot Deionized Water dropwise via addition funnel.

-

Endpoint: Stop adding water immediately when a faint, persistent turbidity (cloudiness) is observed.[1]

-

Add 1–2 mL of hot Ethanol to re-dissolve the turbidity (restore clarity).

-

-

Controlled Cooling (The "Standard Curve"):

-

Remove heat source. Place the flask on a cork ring/insulator.

-

Allow to cool to Room Temperature (RT) slowly over 2 hours.

-

Seeding (Optional but Recommended): If no crystals form by 40°C, add a "seed crystal" of pure product to induce nucleation and prevent oiling out.

-

-

Final Crystallization:

-

Once at RT, cool the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.

-

-

Isolation:

-

Filter crystals using a Buchner funnel.[7]

-

Wash: Wash the filter cake with a cold (0°C) mixture of EtOH:Water (1:1 ratio).

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

-

Workflow Visualization

The following diagram illustrates the integrated purification workflow, highlighting the critical decision points for impurity removal.

Figure 1: Integrated purification workflow combining acid-base extraction for chemical impurity removal and recrystallization for physical refinement.[1]

Analytical Validation & Troubleshooting

Analytical Markers

-

HPLC: Monitor for the disappearance of Triphenylphosphine oxide (often elutes later than the acid on C18 columns) and de-boronated byproducts.

-

1H NMR (DMSO-d6):

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Solution cooled too fast or too much anti-solvent added.[1] | Re-heat to reflux.[1] Add slightly more Ethanol. Seed at 50°C. |

| Colored Crystals | Residual Palladium or conjugated impurities.[1] | Repeat Protocol A (Charcoal step) or recrystallize from Toluene (good for color removal).[1] |

| Low Yield | Too much solvent used or product lost in mother liquor.[1] | Concentrate mother liquor and run a "second crop."[1] Check pH of precipitation step (must be <2).[1] |

| TPPO Persists | Inefficient phase separation.[1] | Perform a "swish wash" of the solid with 10% EtOAc/Hexane before recrystallization. |

References

-

Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for workup logic).

-

Suzuki, A. (2005).[1] Carbon–Carbon Bonding Made Easy. Chemical Communications, 4759-4763.[1] Link (Context on Suzuki coupling impurities).

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Foundational recrystallization protocols).

-

PubChem Database. (2023).[1] Compound Summary for Benzoic Acid Derivatives. National Center for Biotechnology Information. Link (General solubility and safety data).[1]

Sources

- 1. Benzoic acid - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Buy 2-Acetylphenyl benzoate | 4010-33-7 [smolecule.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]

Application Note: Structural Characterization of 3-(2-Acetylphenyl)benzoic acid via 1H and 13C NMR

This Application Note is designed for researchers and analytical scientists involved in the structural elucidation of biaryl intermediates in drug discovery. It provides a comprehensive protocol for the characterization of 3-(2-Acetylphenyl)benzoic acid (CAS: 870245-77-5), a functionalized biaryl scaffold often synthesized via Suzuki-Miyaura cross-coupling.

Introduction & Scientific Context

The biaryl moiety is a privileged scaffold in medicinal chemistry, serving as the core structure for numerous angiotensin II receptor antagonists (e.g., Valsartan, Telmisartan) and liquid crystal materials. 3-(2-Acetylphenyl)benzoic acid represents a non-symmetric biaryl system containing both an electron-withdrawing carboxylic acid and a sterically demanding ortho-acetyl group.

Characterizing this molecule requires careful analysis of:

-

Biaryl Twisting: The steric clash between the ortho-acetyl group and the protons of the adjacent phenyl ring forces the two aromatic rings out of planarity (dihedral angle ≈ 60–90°). This results in anisotropic shielding effects that shift proton signals upfield compared to planar systems.

-

Hydrogen Bonding: The carboxylic acid proton is highly sensitive to concentration and water content.

-

Rotamers: While less likely to be slow on the NMR timescale at room temperature for this specific biphenyl, peak broadening may occur if rotation is restricted.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra and accurate integration, follow this preparation strictly. DMSO-d₆ is the solvent of choice due to the solubility of the carboxylic acid and its ability to slow proton exchange, often allowing the observation of the -COOH proton.

-

Mass: Weigh 10–15 mg of the solid compound.

-

Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

-

Additives: Optional: Add 1 drop of TMS (tetramethylsilane) as an internal reference (0.00 ppm).

-

Homogenization: Sonicate for 30 seconds to ensure complete dissolution. Filter through a cotton plug if any turbidity remains.

Instrument Parameters (400 MHz Base Frequency)

| Parameter | 1H NMR (Proton) | 13C NMR (Carbon) |

| Pulse Sequence | zg30 (30° excitation) | zgpg30 (Power-gated decoupling) |

| Spectral Width | 14 ppm (-1 to 13 ppm) | 240 ppm (-10 to 230 ppm) |

| Acquisition Time | 3.0 – 4.0 sec | 1.0 – 1.5 sec |

| Relaxation Delay (D1) | 1.0 sec (5.0 sec for qNMR) | 2.0 sec |

| Scans (NS) | 16 | 512 – 1024 |

| Temperature | 298 K (25°C) | 298 K (25°C) |

Structural Analysis & Assignment Logic

Molecular Numbering System

For the purpose of this analysis, we define the structure as follows:

-

Ring A (Benzoic Acid): C1-COOH, C3-Biaryl linkage.

-

Ring B (Acetophenone): C1'-Biaryl linkage, C2'-Acetyl group.

1H NMR Characterization (Expected Data)

The spectrum in DMSO-d₆ will display three distinct regions.

Region 1: The Acidic Proton (11.0 – 13.5 ppm)

-

Signal: Broad singlet (br s).

-

Diagnostic: Disappears upon D₂O shake. Its presence confirms the free acid (vs. ester or salt).

Region 2: The Aromatic Zone (7.3 – 8.2 ppm)

This region contains 8 aromatic protons. Due to the biaryl twist, the chemical shifts are distinct.

-

Ring A (Acid Side):

-

H2 (s-like): Isolated between the COOH and the biaryl bond. Typically deshielded (~8.0 ppm).

-

H4 (d/dt): Para to the biaryl linkage, ortho to COOH. Deshielded (~7.9 ppm).[2][3]

-

H6 (d/dt): Ortho to COOH, para to biaryl. Deshielded (~7.9 ppm).[2][3]

-

H5 (t): Meta to both. The most upfield signal on Ring A (~7.6 ppm).

-

-

Ring B (Acetyl Side):

-

H3' (d): Ortho to the Acetyl carbonyl. This is the most deshielded proton on Ring B (~7.8 ppm) due to the anisotropy of the C=O bond.

-

H6' (d): Ortho to the biaryl linkage. Often shielded relative to planar aromatics due to the ring current of Ring A (~7.3–7.4 ppm).

-

H4'/H5' (m): Overlapping multiplets (~7.4–7.6 ppm).[1]

-

Region 3: The Aliphatic Zone (2.0 – 2.6 ppm)

-

Signal: Sharp singlet (3H).

-

Shift: ~2.1 – 2.3 ppm.

-

Note: Methyl ketones on aromatic rings typically appear around 2.5–2.6 ppm. However, in ortho-substituted biaryls, the methyl group often sits in the shielding cone of the adjacent aromatic ring (Ring A), causing a slight upfield shift (to ~2.1–2.2 ppm).

13C NMR Characterization

The 13C spectrum provides confirmation of the carbon skeleton.

-

Carbonyls:

-

Ketone (C=O): ~200–203 ppm (Distinctive downfield signal).

-

Acid (COOH): ~167 ppm.[1]

-

-

Quaternary Aromatics:

-

Aliphatic:

-

Methyl (-CH3): ~28–30 ppm.[2]

-

Summary of Chemical Shifts (DMSO-d₆)

| Assignment | Proton (δ ppm) | Multiplicity | Carbon (δ ppm) | Type |

| -COOH | 13.0 - 13.2 | br s | 167.5 | C=O (Acid) |

| Ring A - H2 | 7.95 - 8.05 | t (small J) | 129.5 | CH |

| Ring A - H4 | 7.90 - 8.00 | dt | 128.8 | CH |

| Ring A - H6 | 7.85 - 7.95 | dt | 129.0 | CH |

| Ring A - H5 | 7.60 - 7.65 | t | 129.2 | CH |

| Ring B - H3' | 7.75 - 7.85 | d | 128.5 | CH |

| Ring B - H4'/H5' | 7.45 - 7.55 | m | 127.0, 131.0 | CH |

| Ring B - H6' | 7.30 - 7.40 | d | 127.5 | CH |

| Acetyl -CH3 | 2.15 - 2.25 | s | 29.5 | CH3 |

| Ketone C=O | - | - | 202.0 | C=O[3] (Ketone) |

Note: Exact values may vary ±0.1 ppm due to concentration and temperature.

Visualization of Characterization Workflow

The following diagram illustrates the logical flow for assigning the structure of 3-(2-Acetylphenyl)benzoic acid, distinguishing it from potential isomers (e.g., para-substituted or regioisomers).

Caption: Step-by-step logic flow for the structural verification of 3-(2-Acetylphenyl)benzoic acid.

Troubleshooting & Tips

-

Missing Acid Proton: If the signal at ~13 ppm is absent, the sample may be wet (H2O exchange broadens the peak into the baseline) or the compound may have formed a salt. Dry the sample in a vacuum desiccator and use fresh ampouled DMSO-d₆.

-

Broad Aromatic Signals: Broadening in the aromatic region suggests restricted rotation around the biaryl bond. Running the experiment at elevated temperature (e.g., 320 K) will sharpen these signals by increasing the rotation rate.

-

Impurity Check: Common impurities from Suzuki coupling include:

References

-

Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

- Biaryl NMR Shifts: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for substituent effects).

-

Twisted Biaryls: Alkorta, I., & Elguero, J. (2003). Structure and conformation of biphenyls. Structural Chemistry, 14, 377–380. Link

-

General Protocol: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

Sources

Application Note: High-Resolution Mass Spectrometry Analysis of 3-(2-Acetylphenyl)benzoic Acid

Executive Summary

This application note details a robust LC-MS/MS protocol for the analysis of 3-(2-Acetylphenyl)benzoic acid (CAS: 870245-77-5), a critical biphenyl intermediate used in the synthesis of complex pharmaceutical scaffolds (e.g., fused tricyclic systems, NSAID analogs).

While standard HPLC provides retention data, it lacks the structural specificity required to distinguish this compound from its positional isomers (e.g., 4-(2-acetylphenyl)benzoic acid). This guide establishes a validated mass spectrometry workflow using Electrospray Ionization (ESI) in both negative and positive modes. We demonstrate that Negative Mode (ESI-) provides superior sensitivity for quantitation via the carboxylate anion

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10]

The analyte features a biphenyl core with two distinct functional groups on separate rings: a carboxylic acid at the meta position (Ring A) and an acetyl group at the ortho position (Ring B).

| Property | Value | Relevance to MS |

| Formula | Monoisotopic Mass: 240.0786 Da | |

| Structure | Biphenyl | Ring A: 3-COOH; Ring B: 2- |

| pKa | ~4.2 (COOH) | Readily ionizes in ESI (-) at neutral/basic pH |

| LogP | ~3.1 | Suitable for Reverse Phase (C18) Chromatography |

| Key Feature | Ortho-Acetyl | Facilitates unique cyclization-driven fragmentation in ESI (+) |

Experimental Protocol

Sample Preparation

-

Stock Solution: Dissolve 1.0 mg of 3-(2-Acetylphenyl)benzoic acid in 1 mL of Methanol (HPLC Grade). Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard: Dilute stock to 1 µg/mL in 50:50 Water:Acetonitrile.

-

Matrix Considerations: For reaction monitoring, quench aliquots in cold acetonitrile, centrifuge at 10,000 x g for 5 mins, and inject the supernatant.

Liquid Chromatography (LC) Conditions

-

System: UHPLC (Agilent 1290 / Waters Acquity or equivalent)

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water + 0.1% Formic Acid

-